1-Benzyl-4-(3-hydroxypropyl)piperazine

Description

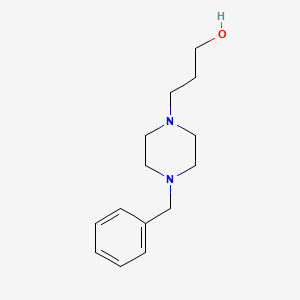

1-Benzyl-4-(3-hydroxypropyl)piperazine is a piperazine derivative featuring a benzyl group at the 1-position and a 3-hydroxypropyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in neuroprotection, receptor modulation, and anticancer activity.

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

3-(4-benzylpiperazin-1-yl)propan-1-ol |

InChI |

InChI=1S/C14H22N2O/c17-12-4-7-15-8-10-16(11-9-15)13-14-5-2-1-3-6-14/h1-3,5-6,17H,4,7-13H2 |

InChI Key |

BKRJTLPVSARANE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCO)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Substituent Effects on Physicochemical Properties

- Hydrophilicity : The 3-hydroxypropyl group in this compound enhances water solubility compared to lipophilic chains like 3-phenylpropyl (logP reduced by ~1–2 units) . This property may improve bioavailability but reduce blood-brain barrier penetration relative to analogues like GBR 12909 .

- For example, in neuroprotective analogues (e.g., Compound 18), this group correlates with antioxidant efficacy .

Quantitative Structure-Activity Relationships (QSAR)

highlights that substituent lipophilicity and electronic effects significantly influence cerebral vasodilation in benzylpiperazines. For this compound:

- Lipophilicity : The hydroxypropyl group’s polarity may position it favorably in hydrophilic binding pockets, contrasting with the 3-phenylpropyl analogue’s preference for hydrophobic regions .

- Steric Effects : The linear hydroxypropyl chain likely reduces steric hindrance compared to branched or aromatic substituents, enabling broader conformational flexibility .

Research Findings and Implications

- Anticancer Potential: Bispidine derivatives with 3-hydroxypropyl groups () exhibit cytotoxic activity, suggesting that the target compound’s hydroxypropyl chain could enhance interactions with DNA or enzymes involved in apoptosis .

- Neuropsychiatric Applications : Piperazine derivatives with hydrophilic substituents (e.g., 5-HT6 receptor ligands in ) show reduced receptor affinity but improved metabolic stability, a trade-off that may apply to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.